molecular formula C9H5BrClNO2S B3009933 3-Bromoquinoline-5-sulfonyl chloride CAS No. 33768-83-1

3-Bromoquinoline-5-sulfonyl chloride

Cat. No.: B3009933
CAS No.: 33768-83-1
M. Wt: 306.56
InChI Key: ZXXRATLUSBGZLN-UHFFFAOYSA-N
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Description

3-Bromoquinoline-5-sulfonyl chloride (CAS: 33768-83-1) is a halogenated sulfonyl chloride derivative with the molecular formula C₉H₅BrClNO₂S. This compound features a quinoline backbone substituted with a bromine atom at the 3-position and a sulfonyl chloride group at the 5-position. Its structural uniqueness makes it a valuable intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules due to its electrophilic sulfonyl chloride moiety, which facilitates nucleophilic substitution reactions .

Properties

IUPAC Name

3-bromoquinoline-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2S/c10-6-4-7-8(12-5-6)2-1-3-9(7)15(11,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXRATLUSBGZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)Br)C(=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromoquinoline-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

This compound is a derivative of quinoline, characterized by the presence of a bromine atom at the third position and a sulfonyl chloride group at the fifth position. Its molecular formula is C9H6BrClN2O2S, and it has been synthesized through various methods, including palladium-catalyzed cross-coupling reactions which facilitate the formation of C–N bonds with anilines and other nucleophiles .

Antimicrobial Activity

Research indicates that derivatives of quinoline, including 3-bromoquinoline compounds, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 1 × 10⁻⁶ to 1 × 10⁻⁵ mg/mL .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget OrganismMIC (mg/mL)
This compoundPseudomonas aeruginosa1 × 10⁻⁶
Klebsiella pneumoniae1 × 10⁻⁵

Anticancer Activity

Several studies have assessed the anticancer potential of quinoline derivatives. For example, compounds related to 3-bromoquinoline have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC₅₀ (nM)
This compoundMCF-720.1
KB-V114

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cell division.
  • Induction of Apoptosis : The generation of ROS can lead to cellular stress responses, ultimately triggering programmed cell death.
  • Antiviral Properties : Some quinoline derivatives have demonstrated antiviral activity by inhibiting viral replication at early stages in the lifecycle .

Study on Antiviral Activity

A recent study evaluated the antiviral potential of various quinoline derivatives against dengue virus serotype 2 (DENV2). The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting that structural modifications could enhance their efficacy against viral targets .

Study on Anticancer Efficacy

Another investigation focused on the anticancer activity of a series of quinoline derivatives against multiple cancer cell lines. The study highlighted that modifications at specific positions on the quinoline ring could lead to enhanced cytotoxicity and selectivity towards tumor cells compared to normal cells .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 3-Bromoquinoline-5-sulfonyl chloride generally involves the bromination of quinoline followed by sulfonylation. This process is characterized by:

  • Bromination: Utilizes bromine or a brominating agent.
  • Sulfonylation: Involves the reaction with sulfonyl chloride reagents under controlled conditions.

Medicinal Chemistry

This compound is utilized in the development of pharmaceutical compounds. It serves as an intermediate in synthesizing various bioactive molecules, particularly those aimed at treating infectious diseases and cancer.

Case Study Example:

  • Compound Development: Research has shown that derivatives of 3-bromoquinoline exhibit potent activity against certain types of cancer cells. The sulfonyl chloride group allows for further modifications that can enhance biological activity and selectivity.

Fluorescent Probes

This compound is used to create fluorescent probes for biological imaging. The reactivity of the sulfonyl chloride group allows it to attach to biomolecules, facilitating the study of cellular processes.

Application Example:

  • Biological Labeling: Researchers have successfully labeled proteins with derivatives of this compound, enabling real-time tracking of protein interactions within cells.

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for constructing complex organic molecules through various reactions such as:

  • Nucleophilic Substitution Reactions: The sulfonyl group can be replaced by amines or alcohols.
  • Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reaction TypeCommon ReagentsConditionsMajor Products
Nucleophilic SubstitutionAmines, AlcoholsBase (e.g., triethylamine)Quinoline derivatives with various functional groups
Suzuki-Miyaura CouplingAryl boronic acids, Palladium catalystsMild conditionsBiaryl compounds

Comparison with Related Compounds

This compound is part of a family of quinoline derivatives that share similar structures but differ in their halogen substituents. These variations can significantly influence their reactivity and application potential.

CompoundHalogen TypeReactivity Profile
This compoundBromineHigh reactivity in nucleophilic substitution
3-Chloroquinoline-5-sulfonyl chlorideChlorineModerate reactivity
3-Iodoquinoline-5-sulfonyl chlorideIodineVery high reactivity

Comparison with Similar Compounds

Positional Isomers: 3-Bromoquinoline-5-sulfonyl Chloride vs. 3-Bromoquinoline-7-sulfonyl Chloride

  • Structural Differences: The positional isomer 3-bromoquinoline-7-sulfonyl chloride (CAS: 1956331-36-4) shares the same quinoline backbone and bromine substitution but differs in the sulfonyl chloride group’s position (7-position instead of 5).
  • This positional variance could influence regioselectivity in coupling reactions or binding affinity in drug-target interactions .
Parameter This compound 3-Bromoquinoline-7-sulfonyl Chloride
CAS Number 33768-83-1 1956331-36-4
Molecular Formula C₉H₅BrClNO₂S C₉H₅BrClNO₂S
Similarity Score Reference 0.98
Key Structural Feature Sulfonyl chloride at 5-position Sulfonyl chloride at 7-position

Ring System Variants: Quinoline vs. Isoquinoline Derivatives

  • 4-Bromoisoquinoline-5-sulfonyl Chloride (CAS: 127625-94-9): This compound replaces the quinoline system with an isoquinoline scaffold. The isoquinoline structure shifts the nitrogen atom to the 2-position, altering electronic distribution. This change may reduce similarity (score: 0.90) and affect solubility or metabolic stability in biological applications .

Substituted Phenyl and Pyridyl Sulfonyl Chlorides

  • (3-Bromo-5-fluorophenyl)methanesulfonyl Chloride (CAS: 1513554-71-6): Features a phenyl ring with bromine and fluorine substituents, linked to a methanesulfonyl chloride group.
  • 3-((5-Bromopyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl Chloride (CAS: 1342145-48-5): Incorporates a pyridine ring and an ether linkage. The flexible propane chain may confer conformational adaptability but reduce thermal stability relative to rigid quinoline systems .

Key Research Findings and Implications

Reactivity Trends: Quinoline-based sulfonyl chlorides exhibit higher electrophilicity compared to phenyl or pyridyl analogs due to the electron-withdrawing effect of the heteroaromatic nitrogen. This enhances their suitability for synthesizing sulfonamides in drug discovery .

Positional Isomerism : The 5-sulfonyl chloride isomer shows marginally higher similarity to lead drug candidates than the 7-isomer, as inferred from structural databases. This suggests preferential use in medicinal chemistry workflows .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromoquinoline-5-sulfonyl chloride, and what factors influence yield optimization?

  • Methodology : The compound is typically synthesized via sulfonation of 3-bromoquinoline followed by chlorination. Key steps include:

  • Sulfonation : Treating 3-bromoquinoline with chlorosulfonic acid at 0–5°C to form the intermediate sulfonic acid.
  • Chlorination : Reacting the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. Yield optimization depends on stoichiometric ratios (e.g., 1:2.5 for quinoline:PCl₅), reaction time (4–6 hrs), and temperature control (60–80°C) .
    • Data Contradictions : Some studies report lower yields (~45%) when using SOCl₂ compared to PCl₅ (~70%), attributed to incomplete chlorination or side reactions with residual moisture .

Q. How is this compound characterized spectroscopically, and what diagnostic peaks confirm its structure?

  • Analytical Methods :

  • ¹H NMR : Aromatic protons in the quinoline ring appear as multiplets at δ 7.8–9.2 ppm. The sulfonyl chloride group does not produce distinct proton signals but affects neighboring protons’ splitting patterns .
  • IR Spectroscopy : Strong S=O stretching vibrations at 1365 cm⁻¹ and 1170 cm⁻¹ confirm sulfonyl chloride functionality .
  • Mass Spectrometry : Molecular ion peak at m/z 305 (C₉H₅BrClNO₂S⁺) with fragmentation patterns matching bromine and sulfonyl chloride loss .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Protocol :

  • Recrystallization : Use dichloromethane/hexane (1:3) to remove unreacted starting materials.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (10–20% gradient) resolves sulfonic acid byproducts. Purity ≥97% is achievable, as validated by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • The electron-withdrawing sulfonyl group activates the quinoline ring for electrophilic substitution but deactivates the para-position due to steric hindrance.
  • In reactions with amines (e.g., benzylamine), the sulfonyl chloride undergoes nucleophilic displacement at the sulfur center, forming sulfonamides. Kinetic studies show pseudo-first-order dependence on amine concentration, with rate constants (k) reduced by bulky substituents on the quinoline ring .

Q. What analytical strategies resolve contradictions in reported byproduct profiles during sulfonamide synthesis?

  • Case Study :

  • Byproduct Identification : LC-MS/MS detects dimeric sulfonamides (e.g., bis-quinoline sulfonamide) when excess amine is used.
  • Mitigation : Adjust stoichiometry (1:1.2 sulfonyl chloride:amine) and add a scavenger (e.g., molecular sieves) to absorb HCl, preventing acid-catalyzed side reactions .

Q. What are the thermal and hydrolytic stability profiles of this compound under varying storage conditions?

  • Stability Data :

  • Thermal Degradation : TGA shows decomposition onset at 120°C, with mass loss correlating to SO₂ and Cl₂ evolution.
  • Hydrolytic Sensitivity : Hydrolysis in aqueous media (pH 7.4, 25°C) follows first-order kinetics (t₁/₂ = 2.5 hrs), forming 3-bromoquinoline-5-sulfonic acid. Anhydrous storage at –20°C in argon atmosphere extends shelf life to ≥6 months .

Q. How does this compound perform in multicomponent reactions for synthesizing heterocyclic libraries?

  • Application Example :

  • Ugi Reaction : Reacts with aldehydes, amines, and isocyanides to form tetrazole derivatives. The bromine substituent enables subsequent Suzuki-Miyaura cross-coupling for diversification. Yields range from 50–85%, influenced by steric bulk of reactants .

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